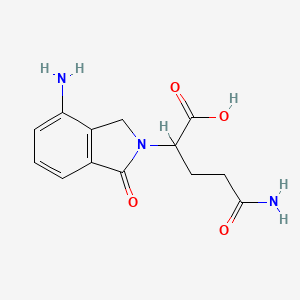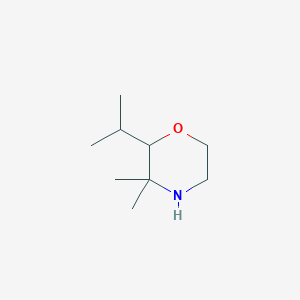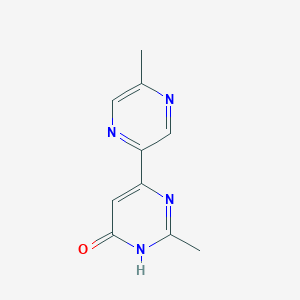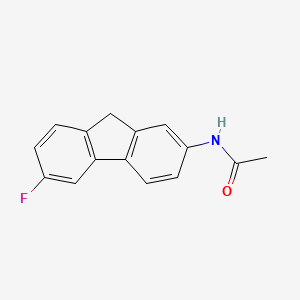![molecular formula C24H20FN5O5 B13428239 [(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13428239.png)
[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate is a synthetic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base, a fluorinated sugar moiety, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Fluorination of the Sugar Moiety: The sugar moiety is fluorinated using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination.
Glycosylation: The fluorinated sugar is then coupled with the purine base through a glycosylation reaction, often using a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Esterification: The final step involves the esterification of the hydroxyl group with benzoic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in optimizing the reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzoate ester group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated sugar moiety, with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of oxidized purine derivatives.
Reduction: Conversion of the benzoate ester to the corresponding alcohol.
Substitution: Formation of substituted derivatives at the fluorinated sugar moiety.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its interactions with nucleic acids and proteins. It serves as a probe to investigate the mechanisms of DNA replication and repair, as well as the binding affinities of various enzymes involved in these processes.
Medicine
In medicine, this compound is being explored as a potential antiviral and anticancer agent. Its ability to interfere with viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of diagnostic reagents and as a precursor for the synthesis of other bioactive molecules. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The compound targets viral polymerases and cellular enzymes involved in nucleic acid metabolism, thereby inhibiting viral replication and inducing cell death in cancer cells. The fluorinated sugar moiety enhances its binding affinity and selectivity for these molecular targets.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl benzoate
- [(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate
- [(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-chlorooxolan-2-yl]methyl benzoate
Uniqueness
[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate is unique due to the presence of the fluorinated sugar moiety, which enhances its stability and reactivity compared to other similar compounds. The benzoate ester group also contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H20FN5O5 |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H20FN5O5/c25-18-19(35-23(32)15-9-5-2-6-10-15)17(12-33-22(31)14-7-3-1-4-8-14)34-21(18)30-13-28-16-11-27-24(26)29-20(16)30/h1-11,13,17-19,21H,12H2,(H2,26,27,29)/t17-,18+,19-,21-/m1/s1 |
InChI Key |
YWXIXXLYQSBNRU-RCLSDMTESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=CN=C(N=C43)N)F)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=CN=C(N=C43)N)F)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester](/img/structure/B13428171.png)
![2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13428176.png)
![4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13428182.png)
![(1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B13428183.png)



![3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B13428217.png)

![1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428227.png)


